3-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide
Overview
Description
3-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of a fluorine atom and a methylthio group in the structure of this compound potentially enhances its biological activity and stability .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also target the same organism.
Mode of Action
It is known that similar compounds inhibit the growth of mycobacterium tuberculosis h37ra
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis h37ra .
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have a similar effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Methylthio Group: The methylthio group can be introduced through nucleophilic substitution using methylthiol or its derivatives.
Formation of the Benzamide Moiety: The benzamide moiety can be formed through the reaction of the pyridazine derivative with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological activities.
Industry: Used in the development of agrochemicals and other industrial applications
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and other substituted pyridazines.
Fluorinated Compounds: Compounds containing fluorine atoms, such as fluoroquinolones.
Thioether Compounds: Compounds containing methylthio groups, such as methionine
Uniqueness
3-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide is unique due to its combination of a fluorine atom, a methylthio group, and a pyridazine ring. This combination enhances its biological activity and stability, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-fluoro-N-(6-methylsulfanylpyridazin-3-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3OS/c1-18-11-6-5-10(15-16-11)14-12(17)8-3-2-4-9(13)7-8/h2-7H,1H3,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBHKJWWSKMWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229339 | |
Record name | 3-Fluoro-N-[6-(methylthio)-3-pyridazinyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021120-20-6 | |
Record name | 3-Fluoro-N-[6-(methylthio)-3-pyridazinyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1021120-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-N-[6-(methylthio)-3-pyridazinyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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